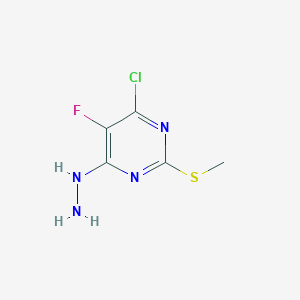![molecular formula C16H15F2N5 B8629763 (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B8629763.png)
(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and a pyrrolidine ring substituted with a difluorophenyl group, adding to its chemical diversity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common approach includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.
Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the difluorophenyl group: This step often involves the use of fluorinating agents to introduce the difluorophenyl moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-a]pyrimidine core, potentially altering its biological activity.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyrazolo[1,5-a]pyrimidine core.
Substitution: Various substituted derivatives depending on the electrophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent due to its biological activity.
Biochemical Research: Used as a probe to study enzyme interactions and signaling pathways.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Pharmaceuticals: Development of new drugs targeting specific biological pathways.
作用机制
The mechanism of action of ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
相似化合物的比较
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with various functional groups.
Uniqueness:
- The combination of the pyrazolo[1,5-a]pyrimidine core with a difluorophenyl-substituted pyrrolidine ring is unique, providing distinct chemical and biological properties.
- The presence of the difluorophenyl group enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile.
This detailed article provides a comprehensive overview of ®-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H15F2N5 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC 名称 |
5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C16H15F2N5/c17-10-3-4-12(18)11(8-10)14-2-1-6-22(14)15-5-7-23-16(21-15)13(19)9-20-23/h3-5,7-9,14H,1-2,6,19H2 |
InChI 键 |
PNTNLXBVYHOZQI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)N)C4=C(C=CC(=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


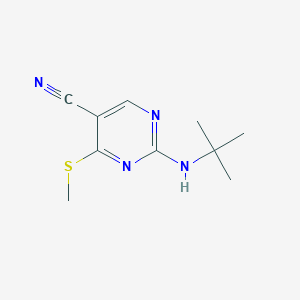
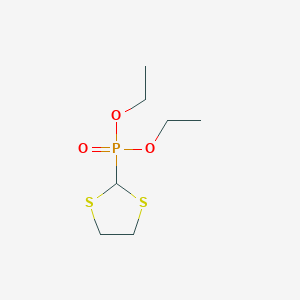
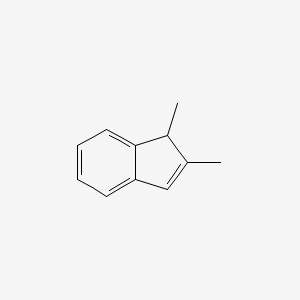
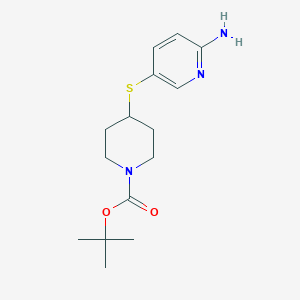
![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)
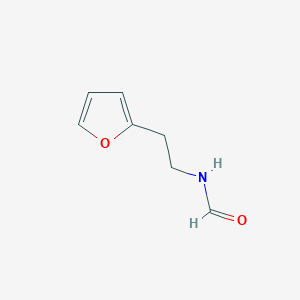

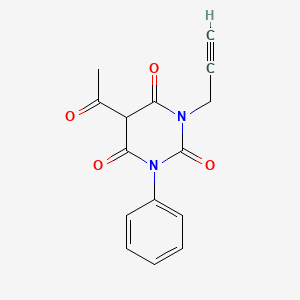

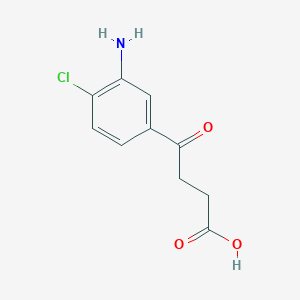
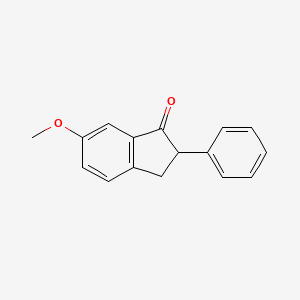
![4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
![2-[2,6-Di(propan-2-yl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B8629767.png)
